(2E)-2-{[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylidene}hydrazinecarboxamide
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Overview
Description
[(E)-{[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}AMINO]UREA is a complex organic compound characterized by its unique chemical structure This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
The synthesis of [(E)-{[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}AMINO]UREA can be achieved through several synthetic routes. One common method involves the reaction of 6-(2-chloropropyl)-4,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde with an appropriate amine under acidic or basic conditions to form the Schiff base. The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or methanol. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
[(E)-{[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}AMINO]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Scientific Research Applications
[(E)-{[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}AMINO]UREA has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(E)-{[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}AMINO]UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzodioxole ring and the chloropropyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
[(E)-{[6-(2-CHLOROPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}AMINO]UREA can be compared with other Schiff bases and benzodioxole derivatives. Similar compounds include:
[(E)-{[6-(2-BROMOPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}AMINO]UREA: This compound has a bromopropyl group instead of a chloropropyl group, which may affect its reactivity and biological activity.
[(E)-{[6-(2-METHYLPROPYL)-4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL]METHYLIDENE}AMINO]UREA: The presence of a methylpropyl group instead of a chloropropyl group can lead to differences in chemical properties and applications.
Properties
Molecular Formula |
C14H18ClN3O5 |
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Molecular Weight |
343.76 g/mol |
IUPAC Name |
[(E)-[6-(2-chloropropyl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methylideneamino]urea |
InChI |
InChI=1S/C14H18ClN3O5/c1-7(15)4-8-9(5-17-18-14(16)19)11(21-3)13-12(10(8)20-2)22-6-23-13/h5,7H,4,6H2,1-3H3,(H3,16,18,19)/b17-5+ |
InChI Key |
HVHSZKIKMGUEQY-YAXRCOADSA-N |
Isomeric SMILES |
CC(CC1=C(C(=C2C(=C1OC)OCO2)OC)/C=N/NC(=O)N)Cl |
Canonical SMILES |
CC(CC1=C(C(=C2C(=C1OC)OCO2)OC)C=NNC(=O)N)Cl |
Origin of Product |
United States |
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